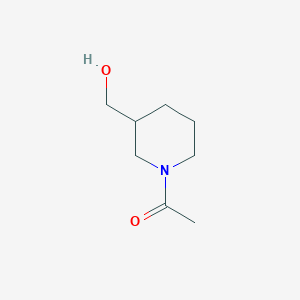
1-(3-(ヒドロキシメチル)ピペリジン-1-イル)エタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol It is a piperidine derivative, characterized by the presence of a hydroxymethyl group and an ethanone moiety
科学的研究の応用
1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of fine chemicals and specialty materials.
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of piperidine with formaldehyde and acetic anhydride. The reaction typically proceeds under mild conditions, with the piperidine acting as a nucleophile, attacking the carbonyl carbon of formaldehyde, followed by acetylation with acetic anhydride .
Industrial Production Methods: Industrial production of 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions: 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 1-(3-(Carboxymethyl)piperidin-1-yl)ethanone.
Reduction: 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanol.
Substitution: 1-(3-(Halomethyl)piperidin-1-yl)ethanone or 1-(3-(Aminomethyl)piperidin-1-yl)ethanone.
作用機序
The mechanism of action of 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The hydroxymethyl and ethanone groups can form hydrogen bonds or participate in other interactions with biological molecules, influencing their activity and function .
類似化合物との比較
1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone can be compared with other piperidine derivatives:
1-(3-(Hydroxymethyl)piperidin-1-yl)propanone: Similar structure but with a propanone moiety instead of ethanone.
1-(3-(Hydroxymethyl)piperidin-1-yl)butanone: Contains a butanone group, leading to different chemical properties and reactivity.
1-(3-(Hydroxymethyl)piperidin-1-yl)pentanone: Features a pentanone group, which may affect its biological activity and applications.
The uniqueness of 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
生物活性
Chemical Structure and Properties
The molecular formula of 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone is C₇H₁₃N₁O₂, with a molecular weight of approximately 157.21 g/mol. The presence of both hydroxymethyl (-CH₂OH) and acetyl (-COCH₃) functionalities enhances its reactivity and potential interactions with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃N₁O₂ |
| Molecular Weight | 157.21 g/mol |
| Functional Groups | Hydroxymethyl, Acetyl |
The biological activity of 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone is hypothesized to involve interactions with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling. The hydroxymethyl group may enhance binding capabilities through hydrogen bonding, potentially influencing pathways related to mood regulation and pain modulation.
Potential Applications
Given its structural similarity to neurotransmitters, this compound may have applications in treating neurological disorders. Its ability to cross biological membranes further supports its potential as a pharmacological agent.
Comparative Analysis with Related Compounds
To better understand the potential biological activity of 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-Hydroxypiperidin-1-yl)ethanone | Hydroxypiperidine derivative | Different substitution pattern on piperidine ring |
| 1-Acetylpiperidine | Acetyl group at position 1 | Lacks hydroxymethyl group |
| 4-(Hydroxymethyl)piperidine | Hydroxymethyl substitution at position 4 | Different position for hydroxymethyl group |
| 2-Chloro-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone | Chlorine substitution at position 2 | Chlorine introduces electrophilic character |
Case Studies and Research Findings
While direct studies on the biological activity of 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone are sparse, research on piperidine derivatives indicates a range of biological activities:
- Neurotransmitter Modulation : Piperidine derivatives have been shown to interact with neurotransmitter receptors, influencing mood and cognitive functions. For instance, compounds structurally similar to 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone have demonstrated efficacy in modulating serotonin and dopamine pathways .
- Antimicrobial Activity : Some piperidine derivatives exhibit antimicrobial properties, suggesting that the compound may also possess similar activities against various pathogens .
- Enzyme Inhibition : Research indicates that certain piperidine derivatives can inhibit enzymes such as pyruvate dehydrogenase kinase (PDHK), which plays a crucial role in metabolic pathways . This suggests that 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone could potentially impact metabolic regulation.
特性
IUPAC Name |
1-[3-(hydroxymethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-7(11)9-4-2-3-8(5-9)6-10/h8,10H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVDEFLVIBQUIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














